molecular formula C12H13N3O B3357550 (1H-Benzimidazol-2-yl)(pyrrolidin-1-yl)methanone CAS No. 73902-99-5

(1H-Benzimidazol-2-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B3357550
CAS No.: 73902-99-5
M. Wt: 215.25 g/mol
InChI Key: UJGMVHQUZLHWQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1H-Benzimidazol-2-yl)(pyrrolidin-1-yl)methanone is a heterocyclic compound that features both benzimidazole and pyrrolidine moieties. Benzimidazole is a fused ring compound consisting of benzene and imidazole rings, known for its broad range of biological activities. Pyrrolidine is a five-membered nitrogen-containing ring that is often found in natural products and pharmaceuticals. The combination of these two moieties in a single molecule can result in unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1H-Benzimidazol-2-yl)(pyrrolidin-1-yl)methanone typically involves the condensation of benzimidazole derivatives with pyrrolidine derivatives. One common method involves the reaction of 2-aminobenzimidazole with pyrrolidine-1-carboxylic acid or its derivatives under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or acetonitrile, often under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and automated systems may also be employed to streamline the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol or other reduced forms.

    Substitution: Both the benzimidazole and pyrrolidine rings can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Halogenating agents, alkylating agents, and acylating agents can be used under various conditions, often in the presence of catalysts or under reflux.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. Oxidation can yield benzimidazole N-oxides, reduction can produce alcohols, and substitution can result in a variety of functionalized derivatives.

Scientific Research Applications

(1H-Benzimidazol-2-yl)(pyrrolidin-1-yl)methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties. It is often studied for its potential therapeutic applications.

    Medicine: Due to its biological activities, it is investigated as a potential drug candidate for treating various diseases.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1H-Benzimidazol-2-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial or cancer cell proliferation.

    Pathways Involved: By interacting with these targets, the compound can affect various cellular pathways, leading to the inhibition of cell growth, induction of apoptosis, or other therapeutic effects.

Comparison with Similar Compounds

    Benzimidazole Derivatives: Compounds such as 2-aminobenzimidazole and 2-methylbenzimidazole share the benzimidazole moiety and exhibit similar biological activities.

    Pyrrolidine Derivatives: Compounds like pyrrolidine-1-carboxylic acid and N-methylpyrrolidine share the pyrrolidine ring and have similar chemical properties.

Uniqueness: (1H-Benzimidazol-2-yl)(pyrrolidin-1-yl)methanone is unique due to the combination of benzimidazole and pyrrolidine moieties in a single molecule. This combination can result in enhanced biological activities and unique chemical properties compared to compounds containing only one of these moieties.

Properties

IUPAC Name

1H-benzimidazol-2-yl(pyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c16-12(15-7-3-4-8-15)11-13-9-5-1-2-6-10(9)14-11/h1-2,5-6H,3-4,7-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGMVHQUZLHWQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10504589
Record name (1H-Benzimidazol-2-yl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10504589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73902-99-5
Record name (1H-Benzimidazol-2-yl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10504589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1H-Benzimidazol-2-yl)(pyrrolidin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
(1H-Benzimidazol-2-yl)(pyrrolidin-1-yl)methanone
Reactant of Route 3
Reactant of Route 3
(1H-Benzimidazol-2-yl)(pyrrolidin-1-yl)methanone
Reactant of Route 4
Reactant of Route 4
(1H-Benzimidazol-2-yl)(pyrrolidin-1-yl)methanone
Reactant of Route 5
Reactant of Route 5
(1H-Benzimidazol-2-yl)(pyrrolidin-1-yl)methanone
Reactant of Route 6
Reactant of Route 6
(1H-Benzimidazol-2-yl)(pyrrolidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.